6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic system with a thiazole ring and an imidazole moiety. The structure features a 4-methoxyphenyl group at position 6 and a 2,4,6-trimethylphenyl (mesityl) carboxamide group at position 2 (Figure 1). The methoxy group enhances solubility and electronic interactions, while the mesityl group contributes to steric bulk and lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-13-10-14(2)20(15(3)11-13)25-22(27)21-16(4)26-12-19(24-23(26)29-21)17-6-8-18(28-5)9-7-17/h6-12H,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKOBXRTIZIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.
N-alkylation:
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.
Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
*Calculated based on formula C23H23N3O2S.
Substituent Impact Analysis:
- Electron-Donating Groups (e.g., 4-Methoxyphenyl): Improve solubility and modulate cytochrome P450 interactions, as seen in CYP3A4 inhibitors with methoxy-substituted aryl groups .
- Mesityl Group (2,4,6-Trimethylphenyl): Provides steric hindrance, reducing off-target interactions compared to smaller substituents like 4-fluorophenyl .
Pharmacological Activities
- CYP3A4 Inhibition: Thiazole-4-carboxamides with methoxybenzoyl groups (e.g., compound 13e, MW 371.1) exhibit IC50 values <1 µM , suggesting the target compound’s methoxyphenyl group may confer similar potency.
- Anticancer Potential: Hybrid thiazole-oxadiazole derivatives (e.g., compound 9c in ) show docking affinity to kinase domains, implying the target compound’s mesityl group could enhance selectivity for hydrophobic binding pockets.
- Metabolic Stability: The sulfone group in increases half-life in vivo, whereas the target compound’s methoxy group may improve solubility without compromising stability.
Biological Activity
The compound 6-(4-methoxyphenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : Approximately 405.5 g/mol
- IUPAC Name : this compound
The unique structural arrangement of this compound includes a methoxyphenyl group and a trimethylphenyl group attached to the imidazo[2,1-b][1,3]thiazole core. This specific substitution pattern is believed to influence its biological activity significantly .
Potential Therapeutic Applications
Research indicates that This compound may exhibit several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds within the imidazo[2,1-b][1,3]thiazole class can inhibit tubulin polymerization, which is critical for cancer cell proliferation .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific studies are still needed to confirm this effect.
- Antimicrobial Properties : Initial investigations hint at potential antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to active sites of specific enzymes may inhibit their activity. This interaction can disrupt normal cellular functions and signaling pathways .
- DNA Interaction : The compound may intercalate into DNA strands, affecting replication and transcription processes.
- Modulation of Signaling Pathways : It could influence key pathways involved in cell growth and survival.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of cancer cell lines. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Melanoma | 10 | Inhibition of tubulin polymerization |
| Study B | Prostate Cancer | 5 | Disruption of cellular signaling |
These findings suggest that further exploration into the anticancer properties of this compound is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
